molecular formula C10H11BrN2O3S B2357896 (1R,3S)-3-[(5-Bromo-1,3-thiazol-2-yl)carbamoyl]-2,2-dimethylcyclopropane-1-carboxylic acid CAS No. 1929679-92-4

(1R,3S)-3-[(5-Bromo-1,3-thiazol-2-yl)carbamoyl]-2,2-dimethylcyclopropane-1-carboxylic acid

Cat. No. B2357896
CAS RN: 1929679-92-4
M. Wt: 319.17
InChI Key: HFRHXIFCXQFZSN-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,3S)-3-[(5-Bromo-1,3-thiazol-2-yl)carbamoyl]-2,2-dimethylcyclopropane-1-carboxylic acid is a useful research compound. Its molecular formula is C10H11BrN2O3S and its molecular weight is 319.17. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Analytical Methodology in Environmental Studies

The compound, along with related cyclopropane carboxylic acids, has been utilized in analytical methodologies. For instance, a method for measuring metabolites of synthetic pyrethroid insecticides in human urine involves compounds like cis- and trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acids and similar compounds. This method is essential for monitoring exposure to pyrethroids, a class of insecticides (Baker, Olsson, & Barr, 2004).

2. Chemical Synthesis and Characterization

The compound and its derivatives have been synthesized for various research purposes. For example, a related compound, ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate, was synthesized and characterized, showcasing the development and analysis of novel compounds (Idhayadhulla, Kumar, & Nasser, 2010).

3. Synthesis of Druglike Compounds

The structure of this compound and its derivatives serve as a basis for the synthesis of druglike compounds. For instance, a study presented the synthesis of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids from a similar trifunctionalized core, demonstrating the potential in generating libraries of druglike molecules (Robins, Fettinger, Tinti, & Kurth, 2007).

4. Development of Chemo-Enzymatic Processes

In the context of organic chemistry, research has been done on chemo-enzymatic processes involving similar cyclopropane carboxylic acids. These studies provide insights into efficient synthesis methods, such as a process for preparing optically active permethrinic or deltamethrinic acids (Fishman, Kellner, Ioffe, & Shapiro, 2000).

5. Role in Biological Activity Studies

There's research focusing on the biological activity of compounds that share a structural similarity with the compound . For example, a study on N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives revealed significant herbicidal and fungicidal activities, highlighting the biological potential of related compounds (Tian, Song, Wang, & Liu, 2009).

properties

IUPAC Name

(1R,3S)-3-[(5-bromo-1,3-thiazol-2-yl)carbamoyl]-2,2-dimethylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O3S/c1-10(2)5(6(10)8(15)16)7(14)13-9-12-3-4(11)17-9/h3,5-6H,1-2H3,(H,15,16)(H,12,13,14)/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRHXIFCXQFZSN-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)O)C(=O)NC2=NC=C(S2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]([C@H]1C(=O)O)C(=O)NC2=NC=C(S2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.